molecular formula C22H31NO5S B13820854 (4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one

(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one

Cat. No.: B13820854
M. Wt: 421.6 g/mol
InChI Key: DDVBPZROPPMBLW-WNPBQIBESA-N
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Description

The compound “(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one” is a complex organic molecule that features a thiazolidinone ring and a bicyclic structure. Compounds of this nature often exhibit interesting biological activities and are of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the thiazolidinone ring and the construction of the bicyclic system. Common synthetic routes may include:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a thiol with an α-halo carbonyl compound under basic conditions.

    Construction of the Bicyclic System: This may involve cyclization reactions, often using transition metal catalysts to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This often involves:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.

    Purification Techniques: Using methods such as crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with thiazolidinone rings are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its complex structure may interact with various biological targets, making it a promising lead compound.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, compounds with thiazolidinone rings can interact with enzymes or receptors in the body, modulating their activity. The bicyclic structure may enhance its binding affinity to specific molecular targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone ring and are known for their antidiabetic properties.

    Bicyclic Lactones: Compounds with similar bicyclic structures that exhibit various biological activities.

Uniqueness

The unique combination of the thiazolidinone ring and the bicyclic structure in this compound may confer distinct biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H31NO5S

Molecular Weight

421.6 g/mol

IUPAC Name

(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one

InChI

InChI=1S/C22H31NO5S/c1-15-7-5-3-4-6-8-16(2)11-20(24)27-18-12-17(10-9-15)28-22(26,13-18)19-14-29-21(25)23-19/h3-5,7,11,15,17-19,26H,6,8-10,12-14H2,1-2H3,(H,23,25)/b4-3+,7-5-,16-11-/t15-,17?,18-,19+,22-/m1/s1

InChI Key

DDVBPZROPPMBLW-WNPBQIBESA-N

Isomeric SMILES

C[C@H]/1CCC2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C/C=C1)/C

Canonical SMILES

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=CC=C1)C

Origin of Product

United States

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